molecular formula C22H23N3O6 B558199 Boc-Trp-ONp CAS No. 15160-31-3

Boc-Trp-ONp

Cat. No. B558199
CAS RN: 15160-31-3
M. Wt: 425,43 g/mole
InChI Key: LQGKMKBNHAFRBV-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Trp-ONp is a type of BOC-Amino Acid . It has a molecular formula of C23H23N3O7 and a molecular weight of 453.4 . It is used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

Boc-Trp-ONp can be synthesized by neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-protected amino acid ionic liquids (Boc-AAILs) can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

Boc-Trp-ONp is involved in the synthesis of dipeptides . The Boc-protected amino acid ionic liquids derived from Boc-Trp-ONp can enhance amide formation without the addition of a base, yielding dipeptides in satisfactory yields . The Boc group can be cleaved by mild acidolysis .

Scientific Research Applications

  • In Brain-on-Chip Biotechnology : BoC technologies, including Boc-Trp-ONp, are used in neuroscience research for replicating brain structures and functions on microfluidics platforms. These platforms provide in vitro reproductions of brain structures that are more faithful to their native correlates than conventional cell culture techniques (Forró et al., 2021).

  • Studying Oxidative Modification of Tryptophan : Boc-Trp is used as a model to understand the degradation of tryptophan residues in proteins exposed to peroxynitrite. This research is crucial for understanding the loss of Trp residues in proteins due to oxidative stress (Kato et al., 1997).

  • Conformational Analysis of Peptides : Boc-Trp-ONp is used in conformational analysis of peptides, helping in understanding the structure-activity relationships in pharmacologically active peptides. Such analyses are crucial for designing more effective drug molecules (Goudreau et al., 1994).

  • Enantioseparation and Detection in Biochemistry : Boc-Trp is used in enantioseparation and amperometric detection of chiral compounds, which is significant for studying the stereochemical aspects of biochemical reactions (Qu et al., 2009).

  • Solid-Phase Synthesis of Peptides : Boc-Trp-ONp plays a role in the solid-phase synthesis of peptides, particularly in synthesizing analogs of biologically significant peptides like octreotide. This is vital for the development of therapeutic and diagnostic agents (Edwards et al., 1994).

  • Radioactive Labeling for Imaging : Boc-Trp-Trp analogs have been studied for radioactive labeling, offering potential as radiopharmaceuticals for imaging and therapeutic purposes (Liu Guo-ping, 2010).

  • Analytical and Bioanalytical Applications : The molecular imprinting technique with compounds like Boc-Trp allows for the fast enantioseparation and detection of chiral compounds, which is important in pharmaceutical and biochemical analysis (Haginaka & Kagawa, 2004).

  • Derivatization for LC/MS Quantification : Boc-Trp is used in pre-column derivatization for the LC/MS quantification of multiple neurotransmitters, facilitating the study of neurotransmission and related biological processes (Zhang, Fang, & Smagin, 2014).

  • Synthesis of Biocompatible Fluorescent Polymers : Methacrylate monomers with chiral tryptophan moiety like Boc-Trp-HEMA are polymerized for the creation of biocompatible fluorescent polymers with applications in biotechnology and drug delivery (Roy et al., 2013).

  • Development of New Protecting Groups in Peptide Synthesis : Boc-Trp is used in the development of new protecting groups for tryptophan in solid-phase peptide synthesis, which is crucial for synthesizing complex peptides with improved solubility and stability (Wahlström & Undén, 2009).

Safety And Hazards

When handling Boc-Trp-ONp, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

Boc-Trp-ONp is offered in bulk by Boc Sciences . It is used for research and development purposes, and its future directions may involve its continued use in the synthesis of dipeptides and other organic compounds .

properties

IUPAC Name

(4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-22(2,3)31-21(27)24-19(12-14-13-23-18-7-5-4-6-17(14)18)20(26)30-16-10-8-15(9-11-16)25(28)29/h4-11,13,19,23H,12H2,1-3H3,(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGKMKBNHAFRBV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp-ONp

CAS RN

15160-31-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15160-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N-[(tert-butoxy)carbonyl]-L-tryptophanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J MARTINEZ, M RODRIGUEZ… - International Journal of …, 1986 - Wiley Online Library
… This was treated with trifluoroacetic acid and then allowed to react with Boc-TrpONp (13) in the presence of HOBt as catalyst (14) to yield Boc-Trp-Leu-Asp(Bz1) phenylethylamide 5, …
Number of citations: 42 onlinelibrary.wiley.com
JH Weng, AGS Blommaert, L Moizo, A Bado… - Bioorganic & Medicinal …, 1996 - Elsevier
Among the CCK derivatives, the tetrapeptide Boc-Trp-Phg-Asp-Nal-NH 2 (1) behaves as a short potent CCK-B agonist which led to the development of an efficient peptidase-resistant …
Number of citations: 18 www.sciencedirect.com
V Čeřovský, F Bordusa - The Journal of Peptide Research, 2000 - Wiley Online Library
… Only the N-terminal Trp was coupled in a different way by using Boc-Trp-ONp, rather than common HBTU activation of Boc-Trp-OH, to avoid an additional side-chain protection of this …
Number of citations: 44 onlinelibrary.wiley.com
J Martinez, JP Bali, M Rodriguez, B Castro… - Journal of medicinal …, 1985 - ACS Publications
… Compound 9 was partially deprotected by trifluoroacetic acid and the resulting trifluoroacetate salt reacted with Boc-Trp-ONp to yield Boc-Trp-Leu-N(OCH3)CH310. Compound 10 was …
Number of citations: 195 pubs.acs.org
M Bodanszky, S Natarajan - The Journal of organic chemistry, 1975 - ACS Publications
I ch3 ch2 pentapeptide amide VI, a faster moving impurity was present in significant quantity, in some experiments ex-ceeding the amount of the desired product. Therefore, an …
Number of citations: 98 pubs.acs.org
J Martinez, M Rodriguez, JP Bali… - Journal of medicinal …, 1986 - ACS Publications
… It was treated with trifluoroacetic acid and then allowed to react with Boc-Trp-ONp to produce Boc-Trp-LeuAsp(p-fluorophenethyl ester)-OBzl (41), which was hydrogenated in the …
Number of citations: 52 pubs.acs.org
B Charpentier, C Durieux, I Menant… - Journal of medicinal …, 1987 - ACS Publications
(CCK8) was investigated by replacement of the flexible Gly29 residue, reported to be crucially involved in the CCK8 folding, by a D-Lys residue in Boc [Nle28'31] CCK27-33, a derivative …
Number of citations: 26 pubs.acs.org
K SAKINA, K KAWAZURA, K MORIHARA… - Chemical and …, 1988 - jstage.jst.go.jp
Enzymatic condensation by thermolysin between various amino acid amides and Naprotected or unprotected peptides was examined. As models, three protected tetrapeptide amides, …
Number of citations: 16 www.jstage.jst.go.jp
SS Xue, M Zhao, JX Lan, RR Ye, Y Li, LN Ji… - Journal of Molecular …, 2016 - Elsevier
Two non-chiral copper(II) complexes equipped with bis(β-cyclodextrin)s (bisCDs) were explored as hydrolase models for the enantioselective hydrolysis of two pairs of alkyl chain-…
Number of citations: 6 www.sciencedirect.com
B Charpentier, C Durieux, D Pelaprat, A Dor… - Peptides, 1988 - Elsevier
Based on the results of the in vitro metabolism of CCK 8 by various peptidases, we have synthesized three CCK analogs: Boc-Tyr(SO 3 H)-Nle-Gly-Trp-(N-Me)Nle-Asp-Phe-NH 2 (…
Number of citations: 113 www.sciencedirect.com

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